3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)-
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Overview
Description
3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group and a phenethyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with phenethylamine in the presence of a base, followed by the addition of acetic anhydride to form the desired product. The reaction typically requires mild conditions, such as room temperature and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form saturated amides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions include quinones, saturated amides, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but lacks the phenethyl and amide functionalities.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group attached to an acetic acid moiety.
Cinnamic acid: Features a phenyl group attached to a prop-2-enoic acid backbone.
Uniqueness
3-(4-Hydroxyphenyl)-N-phenethylprop-2-enamide, (E)- is unique due to its combination of hydroxyphenyl, phenethyl, and amide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .
Properties
CAS No. |
103197-54-2 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)8-11-17(20)18-13-12-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
InChI Key |
GQNHFEIKUYMXAQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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